

A Researcher's Guide to Selecting 800CW NHS Ester: A Comparative Analysis

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Compound of Interest		
Compound Name:	800CW NHS ester	
Cat. No.:	B8823005	Get Quote

For researchers and professionals in drug development, the selection of high-quality reagents is paramount to generating reliable and reproducible data. The near-infrared (NIR) fluorescent dye, **800CW NHS ester**, is a critical tool for labeling proteins, antibodies, and other biomolecules for applications ranging from Western blotting and immunofluorescence to in vivo imaging.[1][2] This guide provides a comparative overview of commercially available **800CW NHS ester** from various suppliers, offering insights into key performance parameters and detailed experimental protocols to empower researchers in making informed purchasing decisions.

Supplier and Product Specification Overview

Several companies supply **800CW NHS ester**, each with its own product specifications. While direct comparative studies are limited in publicly available literature, a summary of key information from various suppliers is presented below. It is important to note that stated purity levels can vary, and it is recommended to consult the certificate of analysis for batch-specific data.[3]



Supplier	Reported Purity	Molecular Weight (g/mol)	Excitation Max (nm)	Emission Max (nm)
LI-COR Biosciences	Not explicitly stated for NHS ester, but >98% for carboxylate form in a study[4]	1166	774-778	789-794
Tocris Bioscience (Bio-Techne)	≥80% (HPLC)	1166.2	773	792
R&D Systems (Bio-Techne)	≥80%	1166.2	773	792
AxisPharm	≥90%	1166.2	774	789
MedchemExpres s	95.0%	Not specified	776	Not specified
BroadPharm	Not specified	Not specified	Not specified	Not specified

Note: Fisher Scientific and Neta Scientific are distributors for LI-COR Biosciences.

Experimental Protocols for Comparative Evaluation

To facilitate a direct comparison of **800CW NHS ester** from different suppliers, the following experimental protocols are provided. These protocols are designed to assess the critical performance attributes of purity, reactivity, and stability.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **800CW NHS ester** from different suppliers by separating the active NHS ester from potential impurities and hydrolyzed forms.

Methodology:



A reverse-phase HPLC method is recommended for analyzing the purity of 800CW NHS ester.

- Column: A C18 column (e.g., 3 μm particle size, 3 x 100 mm) is suitable.
- Mobile Phase A: 50 mM triethylammonium acetate (TEAA) buffer, pH 5.8–6.2, with 4% acetonitrile.
- Mobile Phase B: 50 mM TEAA buffer, pH 5.8–6.2, with 80% acetonitrile.
- Gradient: A linear gradient from 0% to 100% Mobile Phase B over 10 minutes.
- Flow Rate: 0.5 mL/min.
- Detection: Absorbance at 780 nm.
- Sample Preparation: Dissolve a small, accurately weighed amount of 800CW NHS ester from each supplier in anhydrous DMSO to a final concentration of 1 mg/mL immediately before analysis.

Data Analysis: The purity is calculated by dividing the peak area of the **800CW NHS ester** by the total peak area of all detected components and multiplying by 100.

Reactivity Assessment by Hydrolysis Assay

Objective: To indirectly assess the reactivity of the NHS ester by quantifying the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis. A higher amount of released NHS corresponds to a greater amount of active NHS ester in the starting material.

Methodology:

This method relies on the strong absorbance of the NHS leaving group at 260-280 nm upon its release.

- · Reagents:
 - Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).
 - 0.5-1.0 N NaOH.



- Anhydrous DMSO or DMF.
- Procedure:
 - Weigh 1-2 mg of the 800CW NHS ester into a microcentrifuge tube.
 - o Dissolve the dye in 0.25 mL of anhydrous DMSO or DMF.
 - Add 2 mL of the amine-free buffer to the dissolved dye. Prepare a control tube with 0.25 mL of the same solvent and 2 mL of buffer.
 - Measure the initial absorbance of the dye solution at 260 nm, using the control solution as a blank. If the absorbance is above 1.0, dilute the solution with the buffer and record the dilution factor.
 - $\circ~$ To 1 mL of the dye solution, add 100 μL of 0.5-1.0 N NaOH to induce rapid hydrolysis of the NHS ester.
 - Immediately (within 1 minute) measure the absorbance at 260 nm.
- Data Analysis: A significant increase in absorbance at 260 nm after the addition of NaOH
 indicates the presence of reactive NHS ester. The magnitude of this increase can be used to
 compare the relative reactivity of the products from different suppliers.

Stability Assessment of the Dye-Protein Conjugate

Objective: To evaluate the stability of the fluorescent signal from a labeled protein over time, which reflects the stability of the dye and the covalent bond.

Methodology:

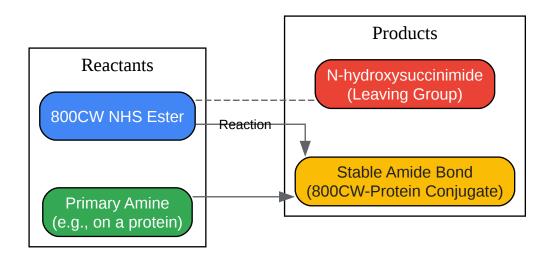
- Protein Labeling:
 - Prepare a solution of a standard protein (e.g., Bovine Serum Albumin BSA) at 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
 - Prepare a stock solution of 800CW NHS ester from each supplier in anhydrous DMSO (e.g., 10 mg/mL).



- Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.
- Incubate for 1-2 hours at room temperature, protected from light.
- Purify the labeled protein using a desalting column to remove unreacted dye.
- Stability Study:
 - Measure the initial fluorescence of the purified, labeled protein using a spectrophotometer or plate reader with appropriate excitation and emission wavelengths.
 - Store the labeled protein solution at 4°C, protected from light.
 - Measure the fluorescence at regular intervals (e.g., 1, 3, 7, and 14 days).
- Data Analysis: Plot the fluorescence intensity over time for the conjugates prepared with the dye from each supplier. A slower rate of fluorescence decay indicates greater stability.

Visualizing the Chemistry and Workflow

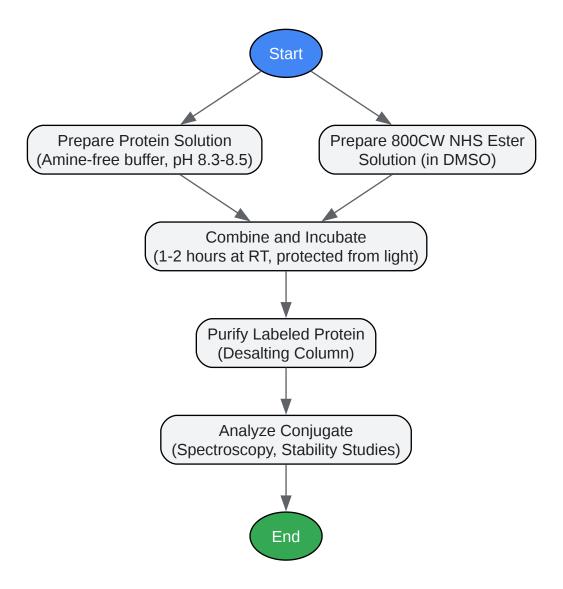
To provide a clearer understanding of the processes involved, the following diagrams illustrate the NHS ester reaction mechanism and a typical experimental workflow for protein labeling.



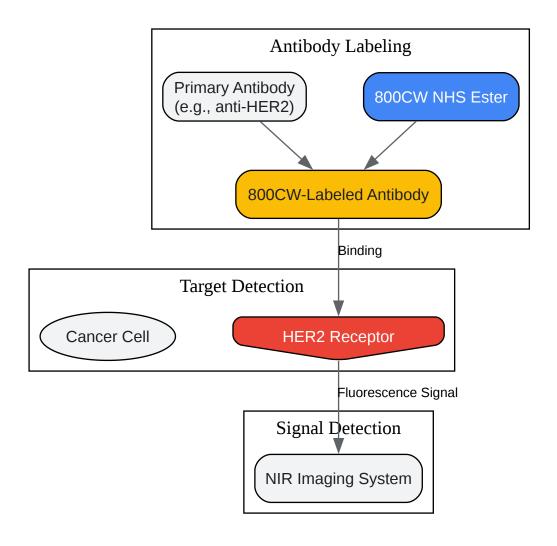
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NHS ester reaction with a primary amine.









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